2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride, also known as PP3, is a chemical compound that has been widely studied in the field of biochemistry and pharmacology. PP3 is a potent inhibitor of Src family kinases, which are involved in various cellular processes such as cell growth, differentiation, and migration.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition and Cancer Treatment
2-Piperidin-4-ylpyrazole-3-carboxylic acid hydrochloride has been studied for its potential role in inhibiting Aurora kinases, which are enzymes involved in the regulation of cell division. This inhibition may make it a valuable compound in cancer treatment. For instance, a study explored compounds that inhibit Aurora A, suggesting potential utility in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Allosteric Modulation of the Cannabinoid CB1 Receptor
This compound has been investigated for its effects on the cannabinoid CB1 receptor, an important target in neuropharmacology. Research shows that certain compounds can bind allosterically to the CB1 receptor, affecting receptor conformation and influencing agonist affinity (Martin R. Price et al., 2005).
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
Studies on pyrazole derivatives, including 2-Piperidin-4-ylpyrazole-3-carboxylic acid hydrochloride, have been conducted to understand their antagonistic activity at cannabinoid receptors. This research contributes to the development of pharmacological probes and therapeutic agents targeting these receptors (R. Lan et al., 1999).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized, providing insights into the molecular conformation and interactions of similar compounds (M. Szafran et al., 2007).
Synthesis and Biochemical Study
Research on the synthesis and conformational study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which include structures similar to 2-Piperidin-4-ylpyrazole-3-carboxylic acid hydrochloride, has been conducted. These studies provide insights into the structural requirements and biological activity of these compounds (C. Burgos et al., 1992).
Eigenschaften
IUPAC Name |
2-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUIZLQIHRNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride | |
CAS RN |
2470436-60-1 |
Source
|
Record name | 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.